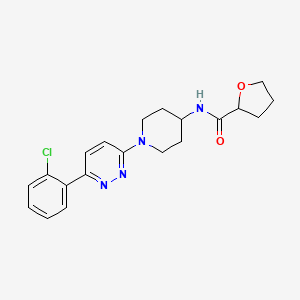
1-(Bromomethyl)-1-ethenylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are commonly used in organic synthesis due to their reactivity . The bromomethyl group can participate in various chemical reactions, making these compounds versatile intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of brominated compounds can involve different strategies. For instance, the intramolecular bromination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-1-ethenylcyclobutane .
Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . These findings are relevant for understanding the molecular structure of this compound .
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .
Scientific Research Applications
Photoreactivity and Polymerization
One study highlights the synthesis of new diolefin compounds and their photoreactivity in the crystalline state, leading to the formation of amorphous oligomers with cyclobutane skeletons through [2+2] photocycloaddition. This research sheds light on the potential of 1-(Bromomethyl)-1-ethenylcyclobutane derivatives for creating materials with specific structural properties (Hasegawa et al., 1989).
Synthesis and Structural Analysis
Research into the preparation and structure of related compounds, such as Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate, provides insights into the molecular architecture and potential applications of this compound in synthesizing complex organic molecules (Strelow et al., 1992).
Coordination Polymers and Photocycloaddition
A study on a Zn(II) coordination polymer demonstrates the use of unsymmetrically substituted diolefin compounds, including this compound derivatives, in creating materials with selective luminescence sensing and dye adsorption capabilities. This research outlines a novel approach to multifunctional materials using photocycloaddition reactions (Hu et al., 2015).
Polymerization of Cyclobutane Derivatives
Investigations into the polymerization of alkyl 1-bicyclobutanecarboxylates reveal that these monomers, closely related to this compound, can be used to produce materials with high molecular weight and excellent thermal stability. This study contributes to the understanding of cyclobutane derivatives as potential building blocks for high-performance polymers (Drujon et al., 1993).
Laser-powered Homogeneous Pyrolysis
Research on the laser-powered homogeneous pyrolysis of 1,1-dimethyl-1-silacyclobutane in the presence of common monomers, including those related to this compound, highlights the formation of organosilicon compounds. This study opens up new possibilities for the synthesis of silicon-containing polymers and materials through controlled pyrolysis processes (Pola et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 1-(Bromomethyl)-1-ethenylcyclobutane are not available, brominated compounds, in general, continue to be a topic of interest in various chemical research studies . Their reactivity and versatility make them valuable building blocks in the synthesis of more complex molecules.
properties
IUPAC Name |
1-(bromomethyl)-1-ethenylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVWGQSGSVBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)

![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)
![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)